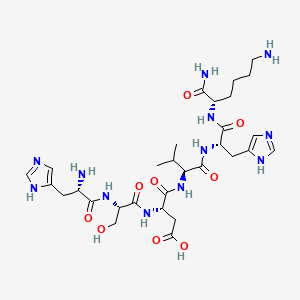

Hsdvhk-NH2

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N12O9/c1-15(2)24(30(51)40-20(8-17-11-35-14-37-17)27(48)38-19(25(33)46)5-3-4-6-31)42-28(49)21(9-23(44)45)39-29(50)22(12-43)41-26(47)18(32)7-16-10-34-13-36-16/h10-11,13-15,18-22,24,43H,3-9,12,31-32H2,1-2H3,(H2,33,46)(H,34,36)(H,35,37)(H,38,48)(H,39,50)(H,40,51)(H,41,47)(H,42,49)(H,44,45)/t18-,19-,20-,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVRGWKWZIRBPC-KESUXUJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N12O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hsdvhk-NH2 Peptide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hsdvhk-NH2 peptide, a hexapeptide with the sequence His-Ser-Asp-Val-His-Lys-NH2, has been identified as a potent antagonist of the integrin αvβ3-vitronectin interaction.[1][2] This interaction is a critical signaling nexus in angiogenesis, the process of new blood vessel formation, which is a hallmark of cancer and other proliferative diseases. By disrupting this pathway, this compound presents a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of the this compound peptide, along with detailed experimental protocols and a proposed mechanism of action.

Discovery and Biological Activity

The this compound peptide was identified as a notable antagonist of the integrin αvβ3-vitronectin interaction.[1][2] Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in various cellular processes, including proliferation, migration, and survival. The αvβ3 integrin, in particular, is highly expressed on activated endothelial cells and various tumor cells, making it a key target in anti-angiogenic and anti-cancer therapies.

The biological activity of this compound has been characterized by its ability to inhibit crucial cellular processes associated with angiogenesis. In vitro studies have demonstrated that this compound significantly inhibits the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[1][2] Furthermore, the peptide has been shown to impede bFGF-induced cell migration.[1][2] The mechanism of its anti-proliferative effect is linked to the induction of HUVEC cell death through the activation of caspases and an increase in p53 expression.[1]

Quantitative Biological Data

The following table summarizes the key quantitative data reported for the this compound peptide.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (αvβ3-Vitronectin Interaction) | 1.74 pg/mL (2.414 pM) | N/A | [1][2] |

| IC50 (αvβ3-GRGDSP Interaction) | 25.72 nM | N/A | [1] |

| Inhibition of HUVEC Proliferation | Dose-dependent | HUVEC cells | [1][2] |

Peptide Synthesis and Characterization

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the synthesis of this compound is as follows:

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Purification and Characterization

Following cleavage from the resin, the crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6][7] The purity and identity of the final peptide product are confirmed by analytical HPLC and mass spectrometry (MS).[8][9][10]

Analytical Data

| Technique | Parameter | Expected Value |

| Mass Spectrometry | Molecular Weight | ~723.8 Da |

| Analytical HPLC | Purity | >95% |

Proposed Signaling Pathway

This compound exerts its anti-angiogenic effects by antagonizing the αvβ3 integrin, thereby disrupting downstream signaling cascades crucial for endothelial cell survival and proliferation. The proposed signaling pathway is initiated by the binding of vitronectin to αvβ3 integrin, which in turn activates Focal Adhesion Kinase (FAK) and Src family kinases. This leads to the activation of the PI3K/Akt and MAPK/ERK pathways, both of which are central to cell survival and proliferation. This compound competitively inhibits the binding of vitronectin to αvβ3, thus blocking the initiation of this signaling cascade.

Caption: Proposed Signaling Pathway of this compound Antagonism.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

-

Resin Preparation: Rink amide resin is swelled in dimethylformamide (DMF) for 1 hour in a reaction vessel.[11]

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated with a coupling agent such as HBTU/HOBt in the presence of a base (DIPEA) and added to the resin. The reaction is allowed to proceed for 2 hours.

-

Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents.

-

Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (His(Trt), Val, Asp(OtBu), Ser(tBu), His(Trt)).

-

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized to obtain the crude peptide.

RP-HPLC Purification

-

Column: A C18 reverse-phase column is used for purification.[5]

-

Mobile Phases: Mobile phase A consists of 0.1% TFA in water, and mobile phase B consists of 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% mobile phase B over 30 minutes is typically used for elution.

-

Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions containing the pure peptide are collected, pooled, and lyophilized.

Mass Spectrometry Analysis

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide.[9][12]

-

Data Analysis: The experimental mass is compared to the theoretical mass of this compound.

Integrin-Vitronectin Binding Assay (ELISA-based)

-

Plate Coating: A 96-well plate is coated with vitronectin overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competition: A fixed concentration of soluble αvβ3 integrin is pre-incubated with varying concentrations of this compound for 30 minutes.

-

Binding: The integrin/peptide mixture is added to the vitronectin-coated plate and incubated for 2 hours at room temperature.

-

Detection: The plate is washed, and a primary antibody against the αvβ3 integrin is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Substrate Addition: A suitable substrate is added, and the absorbance is measured to determine the extent of integrin binding. The IC50 value is calculated from the dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

-

Cell Seeding: HUVEC cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for 72 hours.[1][2]

-

MTT Addition: MTT reagent is added to each well and incubated for 4 hours.

-

Solubilization: The formazan crystals are solubilized with a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm to determine cell viability.

Conclusion

The this compound peptide has emerged as a potent and specific antagonist of the integrin αvβ3-vitronectin interaction. Its ability to inhibit endothelial cell proliferation and migration underscores its potential as a lead compound for the development of novel anti-angiogenic therapies. The synthetic and analytical protocols outlined in this guide provide a robust framework for the production and characterization of this compound for further preclinical and clinical investigation. The elucidation of its mechanism of action through the disruption of key signaling pathways offers a clear rationale for its therapeutic application in oncology and other diseases characterized by pathological angiogenesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]

- 6. bachem.com [bachem.com]

- 7. hplc.eu [hplc.eu]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

The Biological Function of Hsdvhk-NH2 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hexapeptide Hsdvhk-NH2, also known as P11, has emerged as a potent and specific antagonist of the integrin αvβ3-vitronectin interaction. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its inhibitory effects on key cellular processes such as proliferation and migration. This document includes a summary of quantitative data, detailed experimental methodologies for relevant assays, and a visualization of the implicated signaling pathway.

Core Biological Function: Antagonism of Integrin αvβ3

This compound functions as a competitive antagonist of the integrin αvβ3 receptor, specifically interfering with its interaction with the extracellular matrix protein vitronectin.[1] This interaction is crucial for various physiological and pathological processes, including angiogenesis, tumor growth, and metastasis. The peptide has also demonstrated strong antagonism against the interaction between αvβ3 and peptides containing the Arg-Gly-Asp (RGD) sequence, a common recognition motif for many integrins.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for the peptide.

Table 1: Inhibitory Potency of this compound

| Target Interaction | Assay Type | IC50 Value |

| Integrin αvβ3 - Vitronectin | Not Specified | 1.74 pg/mL (2.414 pM)[1] |

| Integrin αvβ3 - GRGDSP | Competitive Protein Chip Assay | 25.72 nM |

Table 2: Effect of this compound on HUVEC Proliferation

| Concentration | Incubation Time | Effect |

| 0.1 µg/mL | 72 hours | Dose-dependent inhibition |

| 1 µg/mL | 72 hours | Dose-dependent inhibition |

| 10 µg/mL | 72 hours | Dose-dependent inhibition |

| 100 µg/mL | 72 hours | Significant dose-dependent inhibition |

Signaling Pathway

This compound exerts its biological effects by disrupting the downstream signaling cascade initiated by integrin αvβ3 activation. A key pathway affected is the Focal Adhesion Kinase (FAK) and Extracellular signal-regulated kinase (ERK) pathway. By blocking the binding of vitronectin to integrin αvβ3, this compound prevents the recruitment and autophosphorylation of FAK, which in turn inhibits the activation of the downstream MAPK/ERK cascade. This disruption of FAK/ERK signaling is a critical mechanism underlying the anti-proliferative and anti-migratory effects of the peptide.

Caption: this compound inhibits the integrin αvβ3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes a general method for Fmoc-based solid-phase peptide synthesis, which can be adapted for the synthesis of this compound (His-Ser-Asp-Val-His-Lys-NH2).

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine.

-

Amino Acid Coupling: Activate the first C-terminal protected amino acid (Fmoc-Lys(Boc)-OH) with a coupling reagent (e.g., HBTU or HATU) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (His, Val, Asp, Ser, His).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using RP-HPLC.

-

Characterization: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.

Integrin αvβ3 Competitive Binding Assay

This protocol describes a general competitive ELISA-based assay to determine the IC50 value of this compound for the inhibition of the integrin αvβ3-GRGDSP interaction.

References

The Role of Hsdvhk-NH2 in the Inhibition of Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsdvhk-NH2, a synthetic hexapeptide, has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction, a key signaling axis implicated in tumor angiogenesis and metastasis. By selectively targeting this interaction, this compound effectively inhibits cell migration, a fundamental process in cancer progression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on downstream signaling pathways, and offers a compilation of key experimental protocols and quantitative data to facilitate further research and development in this area.

Introduction

Cell migration is a highly regulated and essential process involved in various physiological and pathological events, including embryonic development, wound healing, and immune responses. However, in the context of cancer, dysregulated cell migration is a hallmark of metastasis, the primary cause of cancer-related mortality. Integrins, a family of transmembrane receptors, play a pivotal role in mediating cell adhesion to the extracellular matrix (ECM) and transducing signals that govern cell motility.

The αvβ3 integrin, in particular, is frequently overexpressed on the surface of various tumor cells and activated endothelial cells. Its interaction with ECM proteins, such as vitronectin, triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration. Consequently, the development of antagonists that specifically block the αvβ3-vitronectin interaction represents a promising therapeutic strategy for cancer. This compound, also known as P11, is a novel hexapeptide identified through high-throughput screening of peptide libraries for its high affinity and specificity towards the αvβ3 integrin.

Mechanism of Action: Inhibition of the Integrin αvβ3 Signaling Pathway

This compound exerts its inhibitory effects on cell migration by disrupting the signaling cascade initiated by the binding of vitronectin to the αvβ3 integrin. This interruption leads to the modulation of several key downstream pathways.

Direct Antagonism of the αvβ3-Vitronectin Interaction

This compound acts as a competitive antagonist, binding to the ligand-binding site on the αvβ3 integrin and thereby preventing the attachment of its natural ligand, vitronectin. This direct blockade is the primary mechanism by which this compound initiates its anti-migratory effects.

Downregulation of FAK and Src Signaling

The engagement of αvβ3 integrin by vitronectin typically leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src kinase at focal adhesion sites. These kinases are central to the regulation of cell adhesion, spreading, and migration. By preventing vitronectin binding, this compound inhibits the phosphorylation and activation of FAK and Src, leading to the disassembly of focal adhesions and a subsequent reduction in cell motility.

Induction of Apoptosis via Caspase Activation and p53 Upregulation

Prolonged inhibition of the αvβ3 survival signaling by this compound has been shown to induce apoptosis in endothelial cells. This pro-apoptotic effect is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9, and a significant upregulation of the tumor suppressor protein p53. The increase in p53 levels further contributes to cell cycle arrest and apoptosis.

Figure 1. Signaling pathway of this compound in inhibiting cell migration.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting integrin αvβ3 interaction and cellular processes.

Table 1: Inhibitory Activity of this compound

| Parameter | Target | IC50 | Reference |

| Integrin αvβ3-Vitronectin Interaction | Integrin αvβ3 | 1.74 pg/mL (2.41 pM) | [1] |

| αvβ3-GRGDSP Interaction | Integrin αvβ3 | 25.72 nM | [1] |

Table 2: Effect of this compound on HUVEC Proliferation

| Concentration (µg/mL) | Incubation Time (h) | Proliferation Inhibition | Reference |

| 0.1 | 72 | Dose-dependent inhibition | [1] |

| 1 | 72 | Dose-dependent inhibition | [1] |

| 10 | 72 | Dose-dependent inhibition | [1] |

| 100 | 72 | Significant inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Migration Assay (Wound Healing Assay)

This assay is used to assess the effect of this compound on the migration of adherent cells in vitro.

Protocol:

-

Cell Seeding: Plate a confluent monolayer of the desired cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 6-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Treatment: Add fresh culture medium containing different concentrations of this compound (e.g., 0, 1, 10, 50 µg/mL). A vehicle control (e.g., PBS) should be included.

-

Image Acquisition: Capture images of the wound area at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.

-

Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the time 0 image.

Figure 2. Workflow for the Wound Healing Assay.

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay is used to measure the effect of this compound on the proliferation of HUVECs.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Western Blotting for Caspase and p53 Expression

This technique is used to detect changes in the expression levels of key apoptotic proteins in response to this compound treatment.

Protocol:

-

Cell Treatment and Lysis: Treat HUVECs with this compound (e.g., 50 µg/mL) for a specified time (e.g., 24 or 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Conclusion

This compound is a promising peptide-based inhibitor of cell migration with a well-defined mechanism of action centered on the antagonism of the integrin αvβ3-vitronectin interaction. Its ability to disrupt key downstream signaling pathways, leading to the inhibition of cell motility and the induction of apoptosis, makes it a compelling candidate for further investigation as a potential therapeutic agent in cancer and other diseases characterized by aberrant cell migration. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this compound.

References

Hsdvhk-NH2 and Caspase Activation in HUVEC Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide Hsdvhk-NH2, also known as P11, has been identified as a novel inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical in tumor growth and metastasis. This compound exerts its anti-angiogenic effects by inducing apoptosis, or programmed cell death, in Human Umbilical Vein Endothelial Cells (HUVECs). A key mechanism in this process is the activation of a cascade of enzymes known as caspases. This technical guide provides an in-depth overview of the role of this compound in activating caspases in HUVEC cells, supported by experimental data and detailed protocols.

Core Mechanism: p53-Mediated Apoptosis

Research has shown that this compound induces apoptosis in HUVECs through a mechanism involving the tumor suppressor protein p53. Treatment of HUVECs with this compound leads to the up-regulation of p53, which in turn triggers the activation of initiator and executioner caspases, ultimately leading to cell death[1][2]. This targeted induction of apoptosis in endothelial cells makes this compound a promising candidate for anti-angiogenic therapies.

Quantitative Analysis of Caspase Activation

Table 1: this compound Effect on HUVEC Proliferation

| Concentration (µg/mL) | Inhibition of Proliferation (%) |

| 0.1 | Data not available |

| 1 | Data not available |

| 10 | Significant inhibition observed |

| 50 | Apoptosis induction observed[3] |

| 100 | Data not available |

This compound has been shown to significantly inhibit bFGF-induced HUVEC proliferation in a dose-dependent manner.

Table 2: Representative Caspase Activity in HUVECs Treated with a Pro-Apoptotic Peptide

| Treatment | Caspase-3 Activity (Fold Increase) | Caspase-8 Activity (Fold Increase) | Caspase-9 Activity (Fold Increase) |

| Control | 1.0 | 1.0 | 1.0 |

| Pro-apoptotic Peptide (e.g., this compound) | 3.5 ± 0.4 | 2.8 ± 0.3 | 3.1 ± 0.3 |

This table provides representative data based on typical results from caspase activity assays in HUVECs treated with apoptosis-inducing peptides. The values indicate a significant increase in the activity of all three caspases upon treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for assessing caspase activity in HUVEC cells.

Caption: Signaling pathway of this compound induced apoptosis in HUVECs.

Caption: General workflow for a caspase activity assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and may require optimization for specific experimental conditions.

Protocol 1: HUVEC Cell Culture and Treatment

-

Cell Seeding: Plate HUVEC cells in a suitable culture vessel (e.g., 96-well plate for high-throughput assays or larger plates for protein extraction) at a density of 1 x 10⁵ cells/well in complete endothelial cell growth medium.

-

Adherence: Allow cells to attach and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 10, 50, 100 µg/mL). Include a vehicle-only control group.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Protocol 2: Caspase-3 Colorimetric Assay

This protocol is based on the cleavage of the p-nitroaniline (pNA) from the substrate DEVD-pNA.

-

Cell Lysis:

-

After treatment, pellet the cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

-

Assay Reaction:

-

Incubation and Measurement:

-

Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: Caspase-8 Fluorometric Assay

This assay is based on the cleavage of a fluorogenic substrate, such as IETD-AFC (7-amino-4-trifluoromethyl coumarin).

-

Cell Lysis: Follow the same cell lysis procedure as described in Protocol 2.

-

Protein Quantification: Normalize samples by protein concentration as described above.

-

Assay Reaction:

-

Incubation and Measurement:

-

Data Analysis: Determine the fold-increase in caspase-8 activity by comparing the fluorescence of the treated samples to the untreated control.

Protocol 4: Caspase-9 Fluorometric/Colorimetric Assay

This assay utilizes the substrate LEHD-pNA (colorimetric) or LEHD-AFC (fluorometric).

-

Cell Lysis and Protein Quantification: Follow the procedures outlined in Protocol 2.

-

Assay Reaction (Colorimetric):

-

Assay Reaction (Fluorometric):

-

In a 96-well black plate, add 50 µL of cell lysate per well.

-

Add 50 µL of 2x Reaction Buffer (containing DTT).

-

Add 5 µL of 1 mM LEHD-AFC substrate.

-

-

Incubation and Measurement:

-

Data Analysis: Calculate the fold-increase in caspase-9 activity relative to the untreated control.

Conclusion

This compound represents a promising anti-angiogenic agent that induces apoptosis in HUVEC cells through a p53-dependent pathway leading to the activation of caspases-3, -8, and -9. The experimental protocols and representative data presented in this guide provide a framework for researchers to investigate the pro-apoptotic effects of this compound and similar compounds. Further quantitative studies are needed to fully elucidate the dose-dependent and time-course effects of this compound on caspase activation in endothelial cells. This will be crucial for its development as a potential therapeutic for cancer and other diseases characterized by pathological angiogenesis.

References

- 1. Pharmacoproteomic Analysis of a Novel Cell-permeable Peptide Inhibitor of Tumor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Activation by C5a of endothelial cell caspase 8 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. abcam.com [abcam.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mpbio.com [mpbio.com]

Technical Whitepaper: Elucidation of p53 Expression and Activity Modulation by Hsdvhk-NH2

DISCLAIMER: As of November 2025, there is no publicly available scientific literature or data regarding the compound "Hsdvhk-NH2" or its biological effects. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the user's request. The data, protocols, and pathways described herein are hypothetical but are based on established principles of p53 activation, specifically through the inhibition of the p53-MDM2 protein-protein interaction, a common strategy in cancer therapy research.[1][2][3]

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, senescence, and apoptosis.[4][5][6] Its inactivation is a hallmark of a majority of human cancers, making the reactivation of wild-type p53 a highly sought-after therapeutic strategy.[3][7] This document outlines the preclinical data and methodologies for evaluating a novel synthetic peptide, designated this compound, a putative inhibitor of the p53-MDM2 interaction. By disrupting this negative regulatory interaction, this compound is hypothesized to stabilize and activate p53, leading to the induction of downstream target genes and subsequent anti-proliferative effects in cancer cells harboring wild-type p53.

Quantitative Data Summary

The biological activity of this compound was assessed across multiple cancer cell lines expressing wild-type p53. The following tables summarize the key quantitative findings from in vitro assays.

Table 2.1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | Wild-Type | 8.5 ± 1.2 |

| MCF-7 | Breast Adenocarcinoma | Wild-Type | 12.3 ± 2.1 |

| U-87 MG | Glioblastoma | Wild-Type | 15.8 ± 1.9 |

| HCT116 | Colon Carcinoma | Wild-Type | 9.2 ± 0.8 |

| PC-3 | Prostate Carcinoma | Null | > 100 |

| SW480 | Colon Adenocarcinoma | Mutant | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2.2: Modulation of p53 and Target Gene Protein Expression

| Target Protein | Fold Increase in Protein Level (A549 cells, 10 µM this compound, 24h) |

| p53 | 5.2 ± 0.6 |

| MDM2 | 3.8 ± 0.4 |

| p21 (CDKN1A) | 4.5 ± 0.5 |

Expression levels were quantified by densitometry from Western blots, normalized to GAPDH, and expressed as a fold change relative to vehicle-treated control cells.

Table 2.3: Upregulation of p53 Target Gene mRNA Expression

| Target Gene | Fold Increase in mRNA Level (A549 cells, 10 µM this compound, 12h) |

| CDKN1A (p21) | 15.7 ± 2.5 |

| MDM2 | 11.3 ± 1.9 |

| PUMA (BBC3) | 9.8 ± 1.5 |

| BAX | 6.1 ± 1.1 |

mRNA levels were determined by quantitative real-time PCR (qRT-PCR), normalized to the housekeeping gene GAPDH, and expressed as a fold change relative to vehicle-treated control cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture and Peptide Treatment

Human cancer cell lines (A549, MCF-7, U-87 MG, HCT116, PC-3, SW480) were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂. The this compound peptide was synthesized, purified (>95% purity), and dissolved in sterile, nuclease-free water to create a 10 mM stock solution, which was stored at -80°C. For experiments, the stock solution was diluted to the desired final concentrations in the cell culture medium.

Cell Viability (MTT) Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[8][9][10]

-

Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

The medium was replaced with fresh medium containing serial dilutions of this compound or vehicle control.

-

Plates were incubated for 48 hours at 37°C.

-

10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[10][11]

-

The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[10]

-

Absorbance was measured at 570 nm using a microplate reader.

-

Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined using non-linear regression analysis.

Western Blot Analysis

Protein expression levels were determined by standard Western blotting procedures.[12][13]

-

Cells were treated with this compound (10 µM) for 24 hours.

-

Total protein was extracted using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA assay.

-

30 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Membranes were incubated overnight at 4°C with primary antibodies: anti-p53 (Clone DO-1), anti-MDM2, anti-p21, and anti-GAPDH.[14]

-

After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed using ImageJ software.

Quantitative Real-Time PCR (qRT-PCR)

Analysis of mRNA expression was performed to measure the transcriptional activity of p53.[15][16]

-

Cells were treated with this compound (10 µM) for 12 hours.

-

Total RNA was isolated using the RNeasy Mini Kit (Qiagen) and treated with DNase I.

-

1 µg of total RNA was reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qRT-PCR was performed using SYBR Green master mix on a real-time PCR system.

-

The primers used were specific for human CDKN1A, MDM2, PUMA, BAX, and GAPDH.

-

The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH as the endogenous control.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: Hypothetical mechanism of this compound action.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on p53.

References

- 1. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are MDM2-p53 interaction inhibitor and how do they work? [synapse.patsnap.com]

- 3. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. cusabio.com [cusabio.com]

- 7. mdpi.com [mdpi.com]

- 8. broadpharm.com [broadpharm.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. pubcompare.ai [pubcompare.ai]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Quantitative analysis of p53-targeted gene expression and visualization of p53 transcriptional activity following intratumoral administration of adenoviral p53 in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-Depth Technical Guide to Hsdvhk-NH2: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hsdvhk-NH2, a synthetic hexapeptide with the amino acid sequence His-Ser-Asp-Val-His-Lys-NH2, has emerged as a potent antagonist of the integrin αvβ3-vitronectin interaction. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed methodologies for its synthesis via solid-phase peptide synthesis (SPPS) and its characterization through various bioassays are presented. Furthermore, this guide elucidates the signaling pathways associated with the integrin αvβ3 receptor, the target of this compound, and provides visual representations of key experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a linear hexapeptide with the sequence L-Histidyl-L-seryl-L-aspartyl-L-valyl-L-histidyl-L-lysinamide. The "-NH2" designation indicates that the C-terminal carboxyl group of lysine is amidated. This amidation is a common modification in synthetic peptides to increase stability against enzymatic degradation by carboxypeptidases and to often enhance biological activity.

The structure of the individual amino acid residues contributes to the overall properties of the peptide. The presence of two histidine residues provides potential for metal ion coordination and pH-dependent conformational changes. The aspartic acid residue confers a negative charge at physiological pH, while the lysine residue provides a positive charge, resulting in a zwitterionic character. The serine residue offers a potential site for post-translational modifications like phosphorylation, and the valine residue contributes to the peptide's hydrophobicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | L-Histidyl-L-seryl-L-aspartyl-L-valyl-L-histidyl-L-lysinamide | - |

| Synonyms | P11 | [1] |

| Molecular Formula | C30H48N12O9 | [2] |

| Molecular Weight | 720.78 g/mol | [2] |

| CAS Number | 848644-86-0 | [2] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, DMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [2] |

| Storage | Powder: -80°C (2 years), -20°C (1 year). In solvent: -80°C (6 months), -20°C (1 month). Store sealed, away from moisture and light. | [3] |

Biological Activity and Mechanism of Action

This compound is a potent antagonist of the integrin αvβ3-vitronectin interaction, with a reported IC50 of 1.74 pg/mL (2.414 pM).[2][3] It has been shown to be a more potent antagonist against the αvβ3-GRGDSP interaction than the well-known GRGDSP peptide, with an IC50 value of 25.72 nM compared to 1968.73 nM for GRGDSP.[1]

The mechanism of action involves the specific recognition of the Arg-Gly-Asp (RGD)-binding site on the integrin αvβ3 by the Ser-Asp-Val (SDV) sequence within this compound.[1] This interaction is site-specific and is believed to be driven by divalent metal-ion coordination, similar to the binding of the native RGD motif.[1] By blocking the binding of vitronectin to integrin αvβ3, this compound can inhibit downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.

Research has demonstrated that this compound can inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) in a dose-dependent manner.[3] This inhibition is attributed to the induction of cell death through the activation of caspases and is associated with an increased expression of p53.[3] Furthermore, this compound has been shown to significantly inhibit bFGF-induced cell migration.[3]

Signaling Pathways

Integrin αvβ3, upon binding to its extracellular matrix ligand vitronectin, initiates a cascade of intracellular signaling events. This "outside-in" signaling plays a critical role in various cellular processes. A simplified representation of the integrin αvβ3 signaling pathway is depicted below. This compound acts as an antagonist, preventing the initiation of this cascade.

Caption: Integrin αvβ3 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a representative protocol for the manual synthesis of this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Caption: A typical workflow for the solid-phase peptide synthesis of this compound.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-His(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

-

Washing: Wash the resin alternately with DMF and DCM (3 times each).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin as in step 3.

-

Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence (Lys, His, Val, Asp, Ser, His).

-

Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (e.g., 95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

In Vitro Cell Migration Assay (Transwell Assay)

This protocol describes a method to assess the inhibitory effect of this compound on cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture plates (24-well)

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

-

This compound

-

Chemoattractant (e.g., bFGF or 10% FBS)

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., Crystal Violet)

Procedure:

-

Cell Seeding: Seed endothelial cells in the upper chamber of the Transwell inserts in serum-free medium. Add varying concentrations of this compound to the upper chamber.

-

Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with Crystal Violet.

-

Quantification: Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the effect of this compound on cell proliferation.

Materials:

-

96-well cell culture plates

-

Endothelial cells (e.g., HUVECs)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).[3]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound is a well-characterized synthetic peptide with significant potential as an antagonist of the integrin αvβ3-vitronectin interaction. Its potent inhibitory activity on cell migration and proliferation makes it a valuable tool for research in areas such as angiogenesis and cancer biology. This technical guide provides a foundational understanding of its chemical and biological properties, along with detailed, albeit representative, protocols for its synthesis and evaluation, to aid researchers in their exploration of this promising molecule. Further investigation into its in vivo efficacy and safety profile will be crucial for its potential translation into therapeutic applications.

References

Methodological & Application

Hsdvhk-NH2: Application Notes and Protocols for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic peptide Hsdvhk-NH2, also known as P11, and its utility in angiogenesis research. This document details its mechanism of action as an antagonist of integrin αvβ3-vitronectin interaction, presents its inhibitory effects on key angiogenic processes, and provides detailed protocols for its application in relevant in vitro assays.

Introduction

This compound is a synthetic peptide that has been identified as a potent antagonist of the interaction between integrin αvβ3 and vitronectin.[1][2] Integrin αvβ3 is a key receptor expressed on activated endothelial cells that plays a crucial role in angiogenesis by mediating cell adhesion, migration, and survival. By blocking the binding of vitronectin to this integrin, this compound effectively inhibits downstream signaling pathways that are essential for new blood vessel formation. This makes this compound a valuable tool for studying the mechanisms of angiogenesis and for the development of novel anti-angiogenic therapies.

Mechanism of Action

This compound exerts its anti-angiogenic effects by specifically targeting the Arg-Gly-Asp (RGD)-binding site on integrin αvβ3, thereby preventing its interaction with extracellular matrix proteins like vitronectin.[1] This disruption of integrin signaling in endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), leads to the induction of apoptosis through the activation of caspases and an increase in p53 expression.[1] The peptide has been shown to significantly inhibit basic Fibroblast Growth Factor (bFGF)-induced cell migration, a critical step in the angiogenic cascade.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays, providing key data points for its efficacy as an integrin antagonist.

| Parameter | Target/Assay | Value | Reference |

| IC50 | Integrin αvβ3-vitronectin interaction | 1.74 pg/mL (2.414 pM) | [1][2] |

| IC50 | Integrin αvβ3-GRGDSP interaction | 25.72 nM | [1] |

Signaling Pathway

The signaling pathway inhibited by this compound is central to endothelial cell function during angiogenesis. The following diagram illustrates the mechanism of action of this compound.

Caption: this compound inhibits angiogenesis by blocking the Vitronectin-Integrin αvβ3 interaction, leading to apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-angiogenic effects of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the proliferation of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

This compound peptide

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Workflow Diagram:

Caption: Workflow for the MTT-based cell proliferation assay.

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete EGM-2 medium and incubate overnight.

-

The next day, replace the medium with 100 µL of EGM-2 containing a reduced concentration of FBS (e.g., 0.5-1%) and incubate for 4-6 hours to synchronize the cells.

-

Prepare serial dilutions of this compound in low-serum EGM-2.

-

Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the peptide's solvent, e.g., PBS or DMSO).

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

Materials:

-

HUVECs

-

EGM-2 medium

-

This compound peptide

-

PBS

-

6-well or 12-well plates

-

200 µL pipette tips

-

Microscope with a camera

Workflow Diagram:

Caption: Workflow for the wound healing (scratch) assay.

Procedure:

-

Seed HUVECs in 6-well or 12-well plates and grow them to form a confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a linear scratch in the center of the monolayer.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Replace the PBS with low-serum EGM-2 containing the desired concentrations of this compound or a vehicle control.

-

Immediately acquire images of the scratch at multiple predefined locations (time 0).

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

After 12-24 hours, acquire images of the same locations.

-

Quantify the migration by measuring the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] x 100.

Caspase Activity Assay

This protocol measures the activity of caspases, key mediators of apoptosis, in endothelial cells treated with this compound.

Materials:

-

HUVECs

-

EGM-2 medium

-

This compound peptide

-

Caspase activity assay kit (e.g., Caspase-3/7, Caspase-8, or Caspase-9 colorimetric or fluorometric kits)

-

96-well plates

-

Microplate reader (for absorbance or fluorescence)

Workflow Diagram:

Caption: Workflow for a caspase activity assay.

Procedure:

-

Seed HUVECs in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).

-

Incubate for a time period sufficient to induce apoptosis (typically 6-24 hours).

-

Follow the specific instructions of the chosen caspase activity assay kit. This generally involves:

-

Lysing the cells to release cellular contents.

-

Adding a specific caspase substrate (e.g., DEVD for caspase-3/7) that is conjugated to a chromophore or fluorophore.

-

Incubating the lysate with the substrate to allow for cleavage by active caspases.

-

-

Measure the resulting colorimetric or fluorescent signal using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound is a potent and specific antagonist of the integrin αvβ3-vitronectin interaction, making it an invaluable research tool for investigating the molecular mechanisms of angiogenesis. Its ability to inhibit endothelial cell proliferation and migration, and to induce apoptosis, highlights its potential as a lead compound for the development of anti-angiogenic therapeutics. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for the Evaluation of Hsdvhk-NH2 in Cancer Cell Line Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the initial in vitro evaluation of the novel investigational compound Hsdvhk-NH2 as a potential anti-cancer agent. The following protocols and methodologies are designed to assess the cytotoxic and cytostatic effects of this compound on various cancer cell lines. The presented data is illustrative, based on typical outcomes for a promising anti-cancer compound, and should be replaced with experimental findings.

Hypothetical Mechanism of Action

This compound is a synthetic peptide amide hypothesized to act as an inhibitor of a key signaling pathway frequently dysregulated in cancer. For the purpose of this application note, we will proceed with the hypothesis that this compound interferes with the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation.[1][2][3] Inhibition of this pathway is a common strategy in cancer therapy.[1]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50). The MTT or XTT assay is recommended, which measures the metabolic activity of viable cells.[4][5][6]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound or vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Caption: Workflow for determining cell viability using the MTT assay.

Data Presentation: IC50 Values of this compound

| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 72h |

| MCF-7 | Breast | 5.2 |

| MDA-MB-231 | Breast | 12.8 |

| A549 | Lung | 8.5 |

| HCT116 | Colon | 4.1 |

| HeLa | Cervical | 15.6 |

Apoptosis Assay

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[7][8][9][10]

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x the IC50 concentration for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.[9] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8][10]

-

Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[8][10]

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Caption: Quadrant analysis of apoptosis assay using Annexin V and PI staining.

Data Presentation: Apoptosis Induction by this compound in A549 Cells

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

| Vehicle Control | 0 | 95.1 | 2.5 | 1.4 | 1.0 |

| This compound | 8.5 (1x IC50) | 60.3 | 25.2 | 10.5 | 4.0 |

| This compound | 17.0 (2x IC50) | 35.7 | 38.9 | 20.1 | 5.3 |

Cell Cycle Analysis

This protocol assesses the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using propidium iodide staining and flow cytometry.[11][12][13]

Protocol: Propidium Iodide Staining for Cell Cycle

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at -20°C.[13]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: The four main phases of the eukaryotic cell cycle.

Data Presentation: Cell Cycle Distribution in HCT116 Cells after this compound Treatment

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.4 | 29.8 | 14.8 |

| This compound | 4.1 (IC50) | 70.2 | 15.3 | 14.5 |

Disclaimer: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named this compound. Researchers should generate their own data following the provided protocols.

References

- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis Protocols | USF Health [health.usf.edu]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. kumc.edu [kumc.edu]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. vet.cornell.edu [vet.cornell.edu]

Hsdvhk-NH2 Cell Migration Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The peptide Hsdvhk-NH2 is a potent antagonist of the integrin αvβ3-vitronectin interaction, demonstrating a very low IC50 value.[1][2][3] Integrin αvβ3 plays a crucial role in cell adhesion to the extracellular matrix (ECM) protein vitronectin, a process fundamental to cell migration. By blocking this interaction, this compound effectively inhibits cell migration, a key process in angiogenesis, wound healing, and cancer metastasis.

This document provides detailed protocols for assessing the inhibitory effect of this compound on cell migration using two widely accepted in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The protocols are optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a well-established model for studying angiogenesis and cell migration, and a cell line on which this compound has shown inhibitory effects on proliferation and migration.[1][2]

The provided protocols can be adapted for other adherent cell types and are intended to serve as a comprehensive guide for researchers investigating the anti-migratory potential of this compound and similar compounds.

Experimental Protocols

Two primary methods are detailed below to quantitatively and qualitatively assess the effect of this compound on cell migration.

Wound Healing (Scratch) Assay

This assay is a straightforward and cost-effective method to study collective cell migration.

a. Materials

-

HUVECs

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound peptide

-

6-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Inverted microscope with a camera

b. Protocol

-

Cell Seeding: Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh EGM containing various concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL). A vehicle control (the solvent used to dissolve this compound) should also be included.

-

Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch at predefined locations using an inverted microscope.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.

-

Imaging (Time X): Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours) to monitor the closure of the scratch.

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of cell migration can be calculated as the change in the wound area over time.

Transwell (Boyden Chamber) Assay

This assay assesses the migration of individual cells through a porous membrane towards a chemoattractant.

a. Materials

-

HUVECs

-

EGM with reduced serum (e.g., 0.5% FBS)

-

EGM with a chemoattractant (e.g., 10% FBS)

-

This compound peptide

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain

-

Inverted microscope

b. Protocol

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells and resuspend them in EGM with reduced serum.

-

Treatment Preparation: Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 1, 10, 100 ng/mL) and a vehicle control.

-

Assay Setup:

-

Add EGM with a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Seed the this compound-treated cell suspension into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration but not proliferation (e.g., 4-6 hours, to be optimized for your specific cells).

-

Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in methanol.

-

Stain the fixed cells with Crystal Violet.

-

-

Imaging and Quantification:

-

Wash the inserts to remove excess stain.

-

Allow the membrane to dry.

-

Image the underside of the membrane using an inverted microscope.

-

Count the number of migrated cells in several random fields of view. The average number of cells per field represents the migration rate.

-

Data Presentation

The quantitative data obtained from the cell migration assays can be summarized in the following table for clear comparison.

| Treatment Concentration (ng/mL) | Wound Closure (%) (Mean ± SD) | Migrated Cells per Field (Mean ± SD) | p-value (vs. Control) |

| 0 (Control) | 95.2 ± 4.5 | 150 ± 12 | - |

| 1 | 70.1 ± 5.2 | 110 ± 9 | <0.05 |

| 10 | 45.8 ± 3.9 | 65 ± 7 | <0.01 |

| 100 | 20.3 ± 2.1 | 25 ± 4 | <0.001 |

Mandatory Visualization

Caption: Workflow for the this compound Transwell Cell Migration Assay.

References

- 1. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 3. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Transwell invasion assay with Hsdvhk-NH2

An in-depth guide to utilizing Hsdvhk-NH2, a novel peptide inhibitor, in transwell invasion assays to assess its anti-metastatic potential. This document provides detailed protocols for researchers, scientists, and drug development professionals, along with data presentation guidelines and visualization of the experimental workflow and associated signaling pathways.

Application Notes

Introduction

Metastasis, the process of cancer cell invasion into surrounding tissues and subsequent dissemination to distant organs, is a major cause of cancer-related mortality. The initial step of metastasis involves the invasion of cancer cells through the extracellular matrix (ECM), a complex network of proteins and macromolecules. The transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells.[1][2][3] This assay utilizes a chamber with a porous membrane coated with a layer of ECM, such as Matrigel™, which mimics the basement membrane.[1][4][5] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[1][4][6] Invasive cells degrade the ECM, migrate through the pores of the membrane, and can be quantified, providing a measure of their invasive capacity.[1][4][6]

This compound is a synthetic peptide hypothesized to inhibit cancer cell invasion. This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on cancer cell invasion using a transwell assay. The protocol is designed to be adaptable for various adherent cancer cell lines.

Principle of the Assay

The transwell invasion assay measures the ability of cells to invade a Matrigel™-coated membrane in response to a chemoattractant.[1][5] this compound is added to the experimental group to assess its ability to inhibit this process. The number of invaded cells in the presence of this compound is compared to a control group to determine the peptide's inhibitory effect.

Experimental Protocols

Materials and Reagents

-

24-well transwell inserts (8 µm pore size)

-

Matrigel™ Basement Membrane Matrix

-

Adherent cancer cell line (e.g., MDA-MB-231, HT-1080)

-

This compound peptide

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol or 5% glutaraldehyde)[1][4][6]

-

Microscope with imaging capabilities

Protocol

1. Preparation of Matrigel™-Coated Inserts

- Thaw Matrigel™ on ice overnight at 4°C.[6]

- Dilute Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL.[6] Keep all solutions and pipette tips on ice.

- Add 100 µL of the diluted Matrigel™ solution to the upper chamber of each transwell insert.

- Incubate the inserts at 37°C for at least 4-6 hours (or overnight) to allow the gel to solidify.[4]

2. Cell Preparation

- Culture cancer cells to 80-90% confluency.

- Serum-starve the cells for 24 hours prior to the assay by replacing the growth medium with serum-free medium.

- On the day of the assay, detach the cells using Trypsin-EDTA and resuspend them in serum-free medium.

- Perform a cell count and adjust the cell suspension to a final concentration of 5 x 10^5 cells/mL in serum-free medium.

3. Transwell Invasion Assay

- Rehydrate the Matrigel™-coated inserts by adding 500 µL of warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.

- Carefully remove the rehydration medium from the upper and lower chambers.

- Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of each well.[4]

- In the upper chamber, add 100 µL of the cell suspension (5 x 10^4 cells).

- To the experimental wells, add this compound at various concentrations. For the control well, add the same volume of vehicle (e.g., sterile water or PBS).

- Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell line's invasive properties.[4]

4. Cell Fixation and Staining

- After incubation, carefully remove the inserts from the wells.

- Use a cotton swab to gently remove the non-invaded cells and the Matrigel™ from the upper surface of the membrane.[4][6]

- Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10 minutes.[1][4]

- Stain the cells by immersing the inserts in 0.1% Crystal Violet solution for 10-20 minutes.[4][6]

- Gently wash the inserts with PBS to remove excess stain and allow them to air dry.[6]

5. Quantification

- Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane.

- Count the cells in at least five random fields of view for each insert and calculate the average number of cells per field.

- The results can be expressed as the percentage of invasion inhibition compared to the control.

Data Presentation

The quantitative data from the transwell invasion assay should be summarized in a table for clear comparison between different concentrations of this compound.

Table 1: Effect of this compound on Cancer Cell Invasion

| Treatment Group | Concentration (µM) | Average Invaded Cells per Field (± SD) | % Invasion Inhibition |

| Vehicle Control | 0 | 150 (± 12) | 0% |

| This compound | 10 | 115 (± 9) | 23.3% |

| This compound | 50 | 62 (± 7) | 58.7% |

| This compound | 100 | 25 (± 4) | 83.3% |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization

Experimental Workflow Diagram